



Application Notes: Cell-based Assays for cGAS Activation by Picrasidine S

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Compound of Interest		
Compound Name:	Picrasidine S	
Cat. No.:	B178226	Get Quote

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of pathogen infection and cellular damage.[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING.[2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. [2][4][5]

Picrasidine S, a natural bis-β-carboline alkaloid, has been identified as a potent inducer of IFN-I through the activation of the cGAS-STING pathway.[6][7][8][9] Interestingly, **Picrasidine S** does not interact directly with cGAS or STING proteins.[6] Instead, it is proposed to induce cell death, leading to the release of self-derived DNA into the cytoplasm, which then acts as the ligand for cGAS activation.[6][9] This indirect activation mechanism makes **Picrasidine S** a valuable tool for studying the cGAS-STING pathway and a promising candidate for development as a vaccine adjuvant.[6][8]

These application notes provide detailed protocols for cell-based assays to characterize and quantify the activation of the cGAS pathway by **Picrasidine S**.

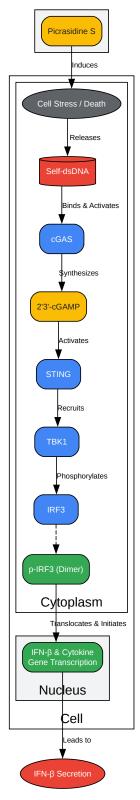


cGAS-STING Signaling Pathway Activated by Picrasidine S

The diagram below illustrates the proposed mechanism of cGAS-STING pathway activation by **Picrasidine S**.







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Caption: Picrasidine S induces cGAS activation indirectly via cellular stress.



Quantitative Data Summary

The following table summarizes the quantitative data for **Picrasidine S**-induced activation of the IFN-I pathway in Bone Marrow-Derived Dendritic Cells (BMDCs).

Parameter	Value	Cell Type	Assay
EC ₅₀ (IFN-β induction)	5.94 μΜ	BMDCs	qPCR
EC ₅₀ (IL-6 induction)	5.36 μΜ	BMDCs	qPCR

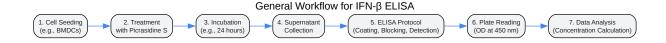
Data sourced from Ding et al., Advanced Science, 2024.[6]

Application 1: Measurement of Type I Interferon Production by ELISA

Principle

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of a specific protein, such as IFN- β , secreted into the cell culture supernatant. This assay is a direct measure of the downstream output of the cGAS-STING pathway. Upon stimulation with **Picrasidine S**, activated cells will produce and secrete IFN- β , the levels of which can be quantified using a specific antibody-based detection system.[6]

Experimental Workflow: IFN-β ELISA



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